

Technical Guide: (Dicyclopropylmethyl)amine Hydrochloride[1][2]

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | (Dicyclopropylmethyl)amine Hydrochloride |
| CAS No.: | 51043-72-2 |
| Cat. No.: | B3025387 |

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Executive Summary

1,1-Dicyclopropylmethanamine hydrochloride (CAS: 13375-29-6 for free base) is a specialized aliphatic amine building block used extensively in medicinal chemistry.[1][2] It serves as a critical bioisostere for isopropyl or tert-butyl groups, offering unique steric bulk while significantly altering the metabolic profile of drug candidates.[1] This guide details its structural identity, validated synthetic pathways, analytical characterization, and strategic application in lead optimization.

Nomenclature & Structural Identity

The molecule consists of a central methine carbon bonded to two cyclopropyl rings and a primary ammonium group (in the salt form).

| Parameter | Detail |
|-------------------|--|
| IUPAC Name | 1,1-Dicyclopropylmethanamine hydrochloride |
| Alternative Names | C,C-Dicyclopropylmethylamine HCl; Amino(dicyclopropyl)methane HCl |
| CAS Number | 13375-29-6 (Free Base); Note: Salt forms often reference the free base CAS in commercial catalogs.[1][3] |
| Molecular Formula | C ₇ H ₁₃ N[1][2][3][4] · HCl |
| Molecular Weight | 147.65 g/mol (Salt); 111.19 g/mol (Free Base) |
| SMILES | Cl.NC(C1CC1)C2CC2 |
| InChI Key | GDGUATCKWWKTLM-UHFFFAOYSA-N |

Physicochemical Properties[1][3][6][7]

- Appearance: White to off-white crystalline solid (Salt); Colorless liquid (Free Base).[1]
- Solubility: Highly soluble in water, methanol, and DMSO.[1]
- Acidity (pKa): ~10.5 (Conjugate acid).[1]
- Steric Profile: The dicyclopropyl moiety creates a "butterfly" conformation, providing significant steric shielding to the nitrogen center without the complete rotational freedom of an isopropyl group.

Synthetic Pathways & Causality

The synthesis of (dicyclopropylmethyl)amine is non-trivial due to the steric crowding around the carbonyl carbon of the precursor, dicyclopropyl ketone. While direct reductive amination is possible, it often suffers from low conversion rates under standard laboratory conditions.[1] The Oxime Reduction Route is the preferred "Expert" protocol for high-purity synthesis.

Comparative Methodology

| Method | Reagents | Pros | Cons |
|--------------------------------|--|---|---|
| A. Oxime Reduction (Preferred) | 1. $\text{NH}_2\text{OH}\cdot\text{HCl}$, NaOAc 2.[1] LiAlH_4 , THF | High yield, reliable purity, scalable.[1] | Requires handling of LiAlH_4 (pyrophoric).[1] |
| B. Reductive Amination | NH_3 , H_2 , Ru/C or Raney Ni | Atom economical, one-pot.[1] | Requires high-pressure autoclave; steric hindrance slows kinetics.[1] |
| C. Grignard Addition | Cyclopropanecarbonitrile + $n\text{-PrMgBr}$ | Direct C-C bond formation.[1] | Difficult to control mono-addition; over-alkylation side products.[1] |

Validated Protocol: Oxime Reduction Route

This protocol ensures complete conversion by isolating the stable oxime intermediate before the aggressive reduction step.

Step 1: Formation of Dicyclopropyl Ketoxime

- Setup: Charge a round-bottom flask with dicyclopropyl ketone (1.0 eq) and ethanol.
- Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) dissolved in a minimum amount of water.
- Reaction: Reflux at 80°C for 4-6 hours.
 - Checkpoint: Monitor TLC (20% EtOAc/Hexane).[1] The ketone spot should disappear.[1]
- Workup: Remove ethanol in vacuo. Extract with ethyl acetate, wash with brine, and dry over Na_2SO_4 . [1] Concentrate to yield the oxime (often a white solid or viscous oil).[1]

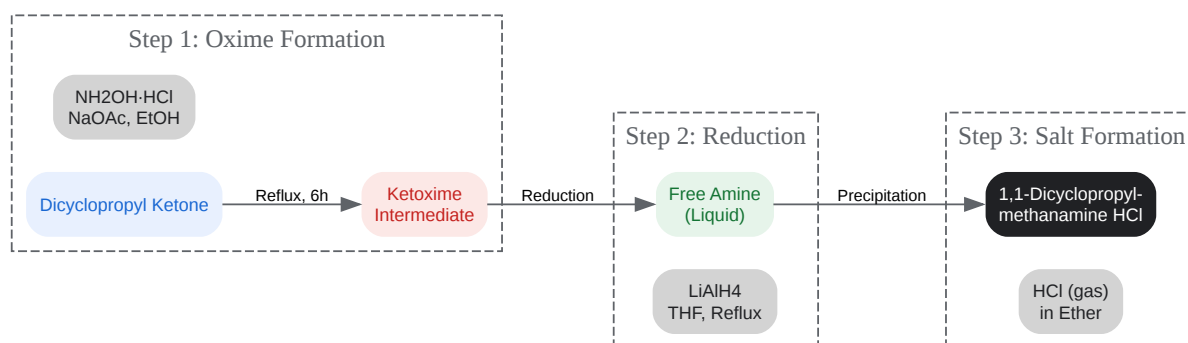
Step 2: Reduction to Amine[5]

- Safety: Purge a dry 3-neck flask with Argon.[1]

- Reduction: Suspend LiAlH_4 (2.5 eq) in anhydrous THF at 0°C .
- Addition: Add the ketoxime (dissolved in THF) dropwise to control the exotherm.
- Reflux: Heat to reflux (66°C) for 12 hours.
 - Causality: The oxime $\text{C}=\text{N}$ bond is resistant to mild reduction; reflux ensures complete reduction to the primary amine.
- Quench (Fieser Method): Cool to 0°C . Carefully add water (1 mL per g LiAlH_4), then 15% NaOH (1 mL per g), then water (3 mL per g).
- Isolation: Filter the granular aluminum salts. Dry the filtrate (Na_2SO_4) and concentrate.[1]

Step 3: Salt Formation

- Dissolve the crude oil in diethyl ether.[1]
- Bubble dry HCl gas or add 2M HCl in ether dropwise.
- Collect the white precipitate via filtration.[1] Recrystallize from $\text{EtOH}/\text{Et}_2\text{O}$ if necessary.



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Figure 1: Step-by-step synthetic workflow for the production of the hydrochloride salt.[1]

Analytical Characterization

Trustworthy identification relies on Nuclear Magnetic Resonance (NMR).[1] The cyclopropyl protons provide a distinct diagnostic fingerprint.[1]

¹H NMR Data (DMSO-d₆, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
|---------------|--------------|-------------|-------------------------------|--|
| 8.30 | Broad s | 3H | -NH ₃ ⁺ | Ammonium protons (exchangeable with D ₂ O).[1] |
| 1.85 | Multiplet | 1H | CH-N | The central methine proton. [1] Shifted downfield due to the cationic nitrogen.[1] |
| 1.15 - 1.05 | Multiplet | 2H | cPr-CH | The tertiary protons of the cyclopropyl rings. [1] |
| 0.65 - 0.35 | Multiplets | 8H | cPr-CH ₂ | Characteristic high-field cyclopropyl methylene protons.[1] |

¹³C NMR Data (DMSO-d₆)

- ~58.0 ppm: Central Methine (CH-NH₃⁺).[1]
- ~13.5 ppm: Cyclopropyl CH.[1][2]
- ~3.5 ppm: Cyclopropyl CH₂. [1][6]

Self-Validation Check: If the integral at ~1.85 ppm is missing or the peak is a singlet, the reduction may have failed (yielding a hydroxylamine) or the starting ketone remains.

Medicinal Chemistry Applications

(Dicyclopropylmethyl)amine is not just a "bulky amine"; it is a strategic tool for Lead Optimization.^[1]

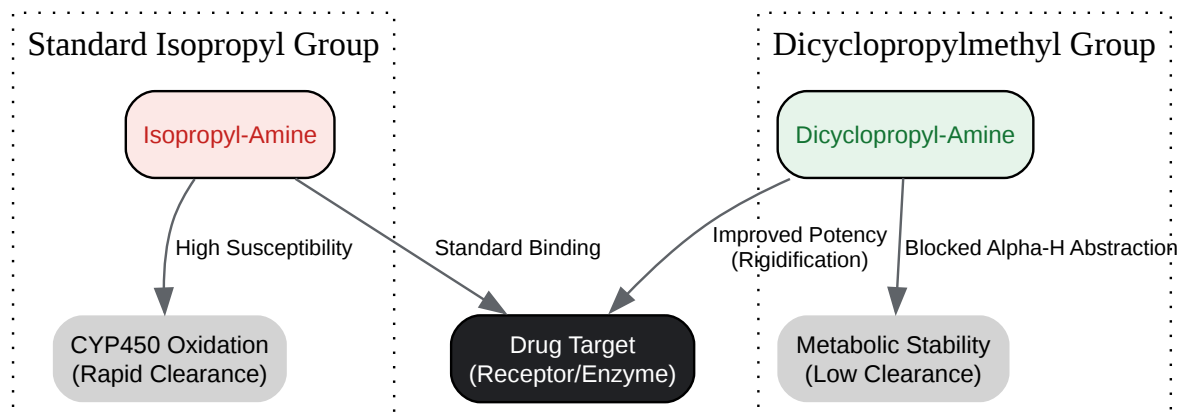
Metabolic Stability (The "Cyclopropyl Wall")

The primary utility of this group is to block Cytochrome P450 (CYP) mediated oxidation.

- Mechanism: In standard alkyl amines (e.g., isopropylamine), the α -carbon is a hotspot for hydroxylation and subsequent dealkylation.^[1]
- Cyclopropyl Effect: The C-H bonds in a cyclopropyl ring have higher s-character ($sp^{2.4}$ hybridization), making them stronger (~106 kcal/mol) and more resistant to radical abstraction by CYP450 enzymes than typical sp^3 C-H bonds.^[1]
- Steric Shielding: The two rings create a steric wall that prevents the heme iron of CYP enzymes from accessing the nitrogen lone pair or the α -proton.

Pharmacophore Rigidification

Replacing a flexible sec-butyl or isopropyl group with a dicyclopropylmethyl group locks the conformation.^[1] This reduces the entropic penalty upon binding to a receptor target (e.g., GPCRs or Kinases), potentially improving potency.



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Figure 2: Mechanistic comparison of metabolic stability and binding logic.

Handling & Stability

- Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
- Stability: Stable at room temperature for >2 years if kept dry.[1]
- Safety: The free base is a volatile amine and should be handled in a fume hood. The salt is a solid irritant; avoid inhalation of dust.[1]

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